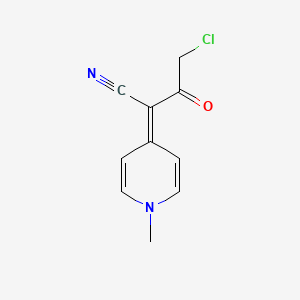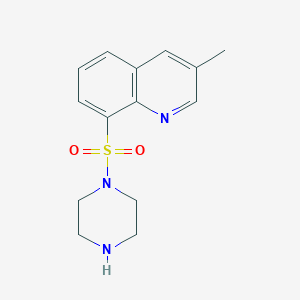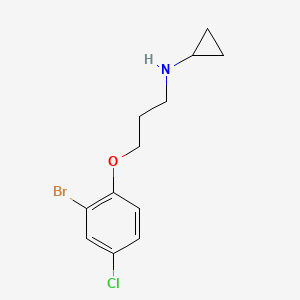
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine
概要
説明
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine: is an organic compound with the molecular formula C12H15BrClNO It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorophenol and 3-chloropropylamine.
Formation of Phenoxy Intermediate: 2-bromo-4-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(2-bromo-4-chlorophenoxy)propylamine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxypropylcyclopropanamines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Biochemical Research: It can be used as a probe to study the interactions of cyclopropane-containing compounds with biological macromolecules.
Industry:
Agrochemicals: The compound may be explored for its potential use in the development of new agrochemical agents.
Specialty Chemicals: It can be used in the synthesis of specialty chemicals with unique properties.
作用機序
The mechanism of action of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenoxy group play crucial roles in binding to these targets, modulating their activity. The bromine and chlorine substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
類似化合物との比較
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine
Comparison:
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine: Similar structure but with different positions of bromine and chlorine substituents, leading to variations in reactivity and biological activity.
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine: Fluorine substitution instead of chlorine, which can significantly alter the compound’s electronic properties and interactions with molecular targets.
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine: Methyl substitution instead of chlorine, affecting the compound’s steric and electronic characteristics.
特性
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-8-9(14)2-5-12(11)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKCDBXUDXXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


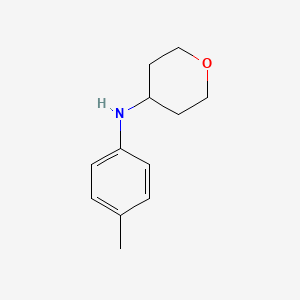
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
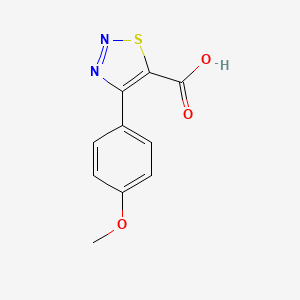

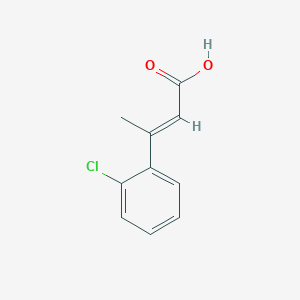

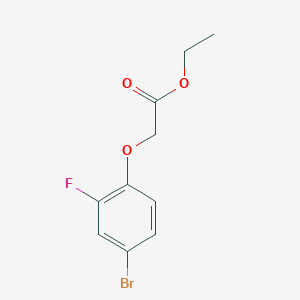
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid](/img/structure/B1414913.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)
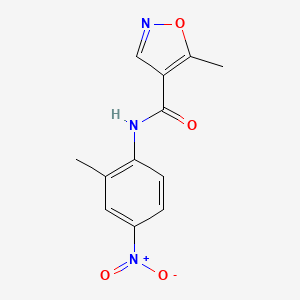
![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)
